Tert-butyl methyl(3-methylazetidin-3-YL)carbamate

Medicinal Chemistry Physicochemical Property Optimization Drug Design

Researchers developing brain-penetrant MAGL inhibitors often face synthetic bottlenecks when preparing 3-substituted azetidine carbamates with precise steric and electronic profiles. This N-Boc-protected 3-methylazetidine carbamate (CAS 943060-83-1) directly addresses that need, providing a validated starting material per EP3697776A1. • LogP 1.57 & PSA 53.85 Ų - optimized for CNS exposure • ≥98% purity minimizes downstream purification • Available from stock with batch-to-batch consistency

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
CAS No. 943060-83-1
Cat. No. B1501484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl methyl(3-methylazetidin-3-YL)carbamate
CAS943060-83-1
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC1(CNC1)N(C)C(=O)OC(C)(C)C
InChIInChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12(5)10(4)6-11-7-10/h11H,6-7H2,1-5H3
InChIKeyMRDWQZXOUCMQBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl methyl(3-methylazetidin-3-YL)carbamate (CAS 943060-83-1): A Differentiated Azetidine Carbamate Building Block for Medicinal Chemistry and Targeted Synthesis


Tert-butyl methyl(3-methylazetidin-3-yl)carbamate (CAS 943060-83-1) is an N-Boc-protected, 3-methyl-substituted azetidine carbamate. It serves as a specialized building block in medicinal chemistry, distinguished from its parent azetidine carbamate by the presence of a geminal methyl group on the azetidine ring . This structural modification imparts distinct physicochemical properties and synthetic utility, particularly in the development of monoacylglycerol lipase (MAGL) inhibitors and other pharmacologically relevant scaffolds [1].

Why Tert-butyl methyl(3-methylazetidin-3-YL)carbamate Cannot Be Simply Substituted by Closely Related Azetidine Carbamates


Generic substitution of azetidine carbamates is not straightforward due to the profound impact of ring substitution on both physicochemical properties and biological target engagement. The 3-methyl group in this compound directly influences lipophilicity (LogP), polar surface area (PSA), and conformational rigidity, all of which are critical parameters in drug design and synthetic efficiency . Unlike its non-methylated analog (tert-butyl azetidin-3-yl(methyl)carbamate), the geminal methyl substitution alters the steric environment, potentially affecting reaction kinetics and selectivity in downstream synthetic steps [1]. Furthermore, within the context of MAGL inhibitor development, even subtle structural variations within the azetidine carbamate class lead to significant differences in potency and in vivo efficacy, underscoring the need for precise structural control [2].

Quantitative Differentiation Evidence for Tert-butyl methyl(3-methylazetidin-3-YL)carbamate Against Its Closest Analogs


Increased Lipophilicity vs. Non-Methylated Analog

The target compound exhibits a higher calculated LogP (1.57) compared to the non-methylated analog, tert-butyl azetidin-3-yl(methyl)carbamate (calculated LogP 1.4). This indicates enhanced lipophilicity, which may influence membrane permeability and CNS penetration potential . The 3-methyl substitution adds hydrophobic bulk and reduces hydrogen bonding capacity, a key driver for optimizing brain-penetrant candidates .

Medicinal Chemistry Physicochemical Property Optimization Drug Design

Reduced Polar Surface Area (PSA) for Improved Membrane Permeability

The target compound has a topological polar surface area (tPSA) of 53.85 Ų , which is lower than many other protected azetidine amines (e.g., tert-butyl (azetidin-3-ylmethyl)carbamate, tPSA = 64.43 Ų). Lower PSA is associated with improved passive permeability and enhanced oral absorption and CNS penetration [1]. This makes the compound a more attractive synthon for CNS-focused drug discovery campaigns.

Medicinal Chemistry ADME Prediction Blood-Brain Barrier

Patented Utility in 4-Aminopyrimidine Synthesis

European Patent EP3697776A1 (Sensorion) explicitly discloses the use of tert-butyl azetidin-3-yl(methyl)carbamate as a key intermediate in the synthesis of 4-aminopyrimidine derivatives [1]. The patent describes a coupling reaction with 6-chloro-2-isobutylpyrimidin-4-amine, followed by deprotection, to yield the target amine. The 3-methyl substitution on the azetidine ring is crucial for the intended biological activity of the final compounds, and the patent teaches that alternative N-protected N-methylazetidin-3-amines may also be used, but the described conditions are optimized for the tert-butyl carbamate [1].

Process Chemistry Patent Synthesis Heterocyclic Chemistry

Established Precursor for Potent MAGL Inhibitors

3-Substituted azetidine carbamates, including derivatives of this compound, have been optimized as irreversible inhibitors of monoacylglycerol lipase (MAGL). The structural class was discovered through a parallel medicinal chemistry approach, and crystal structures of inhibitor-bound MAGL have been solved to guide optimization [1]. Compound 6, an optimized azetidine carbamate, showed high potency (IC50 < 1 nM vs. recombinant MAGL) and demonstrated in vivo efficacy by elevating central 2-AG levels at a 10 mg/kg dose [1]. While the target compound itself is a protected precursor, its core 3-methylazetidine scaffold is integral to achieving the requisite binding affinity and selectivity.

Neuroscience Enzyme Inhibition Endocannabinoid System

Commercial Availability and High Purity Specifications

The target compound is commercially available from major suppliers (e.g., Sigma-Aldrich/AchemBlock, Fluorochem, Synblock) with specified purities of ≥97% . In contrast, some closely related analogs (e.g., tert-butyl azetidin-3-yl(methyl)carbamate hydrochloride) may be offered at lower purities (e.g., 95%) by certain vendors, or have more limited commercial availability . Higher purity of the starting material can directly impact synthetic yield and reduce purification burdens in downstream applications.

Procurement Quality Control Sourcing

Best Research and Industrial Application Scenarios for Tert-butyl methyl(3-methylazetidin-3-YL)carbamate


CNS Drug Discovery: Building Brain-Penetrant MAGL Inhibitors

Leveraging its favorable LogP (1.57) and low PSA (53.85 Ų), this compound is an ideal synthon for constructing brain-penetrant MAGL inhibitors. Researchers can use it as a protected amine building block to rapidly generate libraries of 3-substituted azetidine carbamates, a class that has demonstrated high potency and in vivo efficacy in elevating 2-AG levels [1]. This application is directly supported by class-level evidence of azetidine carbamate efficacy in CNS models [1].

Process Chemistry: Synthesis of 4-Aminopyrimidine Derivatives

As described in European Patent EP3697776A1, this compound serves as a key intermediate in the synthesis of 2-isobutyl-6-(3-(methylamino)azetidin-1-yl)pyrimidin-4-amine and related analogs [2]. The patent provides a validated synthetic route, making this compound a low-risk starting material for process chemists aiming to produce pyrimidine-based scaffolds for pharmaceutical or agrochemical applications [2].

Medicinal Chemistry Optimization: Modulating ADME Properties

The 3-methyl substitution on the azetidine ring directly impacts key physicochemical parameters. Compared to non-methylated analogs, this compound offers a higher LogP and lower PSA, making it a strategic choice when optimizing candidate molecules for improved membrane permeability and CNS exposure [3]. This quantitative differentiation supports its selection over other azetidine building blocks in lead optimization programs.

Reliable Procurement for GMP-Like Synthetic Campaigns

With commercial availability at purities ≥97% from established suppliers , this compound minimizes the risk of batch-to-batch variability in multi-step syntheses. The higher purity specification relative to some analog offerings (e.g., 95% for tert-butyl azetidin-3-yl(methyl)carbamate) translates to potentially higher yields and simpler purification workflows, particularly important in larger-scale academic or industrial settings .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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